Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a methoxy group at the 5-position and a methyl group at the 7-position on the indole ring, with an ethyl ester group attached to the carboxylic acid at the 2-position.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazines with ketones under acidic conditions. In this case, the starting materials would be 5-methoxy-2-methylindole and ethyl chloroformate.
Bartoli Indole Synthesis: This method involves the reaction of vinyl bromides with nitroarenes in the presence of palladium catalysts. The resulting intermediate undergoes cyclization to form the indole core.
Reduction of Indole-2-carboxylic Acid Derivatives: Starting from 5-methoxy-7-methyl-1H-indole-2-carboxylic acid, reduction with lithium aluminum hydride (LiAlH4) can yield the ethyl ester derivative.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can occur at the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenation with bromine (Br2) or chlorination with thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 5-methoxy-7-methyl-1H-indole-2-carboxylic acid.
Reduction: Ethyl 5-methoxy-7-methyl-1H-indole-2-hydroxymethyl.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other indole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The methoxy and methyl groups enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is compared to other indole derivatives, such as:
5-Methoxyindole: Lacks the methyl group at the 7-position.
7-Methylindole: Lacks the methoxy group at the 5-position.
Ethyl Indole-2-carboxylate: Lacks the methoxy and methyl groups.
The presence of both methoxy and methyl groups in this compound enhances its biological activity and makes it unique compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-6-10(16-3)5-8(2)12(9)14-11/h5-7,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOXMHROEUNZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694590 | |
Record name | Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853226-48-9 | |
Record name | Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.